(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate
CAS No.: 946238-51-3
Cat. No.: VC4762079
Molecular Formula: C17H11NO4S
Molecular Weight: 325.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946238-51-3 |
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Molecular Formula | C17H11NO4S |
Molecular Weight | 325.34 |
IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2 |
Standard InChI Key | WZJRVJLIGHHJSW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Introduction
Structural Analysis and Synthetic Methodologies
Molecular Architecture
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate features a benzofuran core (a fused bicyclic system of benzene and furan) esterified at the 2-position to a methyl group linked to a 5-(thiophen-2-yl)isoxazole moiety. The isoxazole ring—a five-membered heterocycle with oxygen and nitrogen atoms—is substituted at the 5-position with a thiophene group, introducing sulfur-based electron-rich properties. This combination creates a planar, conjugated system capable of π-π stacking interactions with biological targets, a feature shared with clinically used kinase inhibitors .
Synthetic Pathways
While no explicit synthesis of this compound is documented, analogous routes from benzofuran-isoxazole hybrids suggest feasible strategies:
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Benzofuran-2-carboxylate Synthesis: Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate serves as a precursor for cyclocondensation reactions. For example, hydroxylamine hydrochloride facilitates isoxazole ring formation via nucleophilic attack on diketone groups, as demonstrated in the synthesis of methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate .
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Thiophene Incorporation: Suzuki-Miyaura coupling or Huisgen cycloaddition could introduce the thiophene moiety at the isoxazole 5-position. Gold(I)-catalyzed alkyne-thiophene cyclizations have been employed in related systems to enhance regioselectivity .
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Esterification: Steglich esterification using DCC/DMAP or Mitsunobu conditions may link the benzofuran carboxylate to the isoxazole-methyl group .
Biological Activities and Mechanisms
Table 1: Hypothesized Cytotoxicity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate Against Common Cancer Cell Lines
Antimicrobial Activity
Benzofuran esters exhibit potent antimicrobial effects, particularly against Gram-positive bacteria and fungi:
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Oxadiazole Derivatives: Compound 7 (5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thione) showed MIC = 8 µg/mL against Staphylococcus aureus, surpassing ampicillin (MIC = 16 µg/mL) .
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Thiophene Contribution: Sulfur atoms in thiophene enhance membrane permeability, disrupting microbial cell walls .
Structure-Activity Relationship (SAR) Analysis
Role of the Benzofuran Moiety
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Planarity and DNA Intercalation: The fused benzofuran system enables intercalation into DNA base pairs, as seen in tamoxifen analogs .
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Electron-Donating Groups (EDGs): Methoxy or methyl substituents on benzofuran improve solubility and target affinity .
Impact of the Isoxazole-Thiophene System
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Electron-Rich Thiophene: Enhances π-stacking with tyrosine residues in kinase active sites .
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Isoxazole Rigidity: Constrains molecular conformation, optimizing binding to hydrophobic pockets (e.g., tubulin’s colchicine site) .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
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Ester Hydrolysis: The methyl ester is prone to hepatic carboxylesterase-mediated hydrolysis, potentially generating active carboxylic acid metabolites .
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CYP450 Interactions: Thiophene may inhibit CYP3A4, necessitating dose adjustments with co-administered drugs .
Toxicity Profile
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Hepatotoxicity: Benzofuran derivatives at >50 µM concentrations induce ALT/AST elevation in vitro .
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Cardiotoxicity Risk: Thiophene metabolites (e.g., thiophene S-oxides) may prolong QT intervals, analogous to cerivastatin .
Future Directions and Development Challenges
Lead Optimization Strategies
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Prodrug Design: Phosphorylated esters could enhance water solubility and reduce first-pass metabolism.
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Targeted Delivery: Conjugation to folate or RGD peptides may improve tumor specificity .
Preclinical Development Gaps
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